

# Troubleshooting incomplete ligand exchange in PbS quantum dots

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# Technical Support Center: PbS Quantum Dot Ligand Exchange

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with incomplete ligand exchange in lead sulfide (PbS) quantum dots (QDs).

## Frequently Asked Questions (FAQs)

Q1: What are the signs of incomplete ligand exchange in my PbS QDs?

A1: Incomplete ligand exchange can manifest in several ways, depending on whether you are performing a solution-phase or solid-state exchange.

- Poor Solubility/Dispersion: In solution-phase exchange, where QDs are transferred from a
  nonpolar solvent (like octane or toluene) to a polar solvent (like DMF), incomplete exchange
  often results in poor solubility in the new polar solvent. You might observe aggregation,
  precipitation, or a cloudy suspension instead of a clear, colloidal dispersion.
- Film Quality Issues: For solid-state exchange on a QD film, remnants of long-chain native ligands (typically oleic acid) can lead to poor film quality. This includes cracking upon drying due to significant volume changes when bulky ligands are replaced with shorter ones, as well as inconsistent QD spacing.[1][2]



- Poor Device Performance: In optoelectronic devices, the long, insulating alkyl chains of
  native ligands hinder charge transport between QDs.[1][3] Incomplete removal of these
  ligands results in poor device performance, characterized by low carrier mobility, high series
  resistance, and low power conversion efficiency (PCE).[2][4]
- Spectroscopic Evidence: Analytical techniques can provide direct evidence. For instance, Fourier-transform infrared spectroscopy (FTIR) will show persistent C-H stretching peaks (around 2800-3000 cm<sup>-1</sup>) from the original oleic acid ligands.[4][5] Nuclear magnetic resonance (NMR) spectroscopy can also be used to quantify the amount of remaining native ligands.[6][7]

Q2: How can I confirm that the new ligands have successfully attached to the QD surface?

A2: Several analytical techniques can verify the success of your ligand exchange.

- Fourier-Transform Infrared Spectroscopy (FTIR): This is one of the most common methods.
   The disappearance or significant reduction of vibrational modes from the original ligand (e.g.,
   C-H stretches for oleic acid) and the appearance of new peaks corresponding to the new ligand confirms the exchange.[4][5]
- X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical states on the QD surface.[3][5] For example, after an exchange with iodidecontaining ligands like tetrabutylammonium iodide (TBAI), the appearance of iodine peaks in the XPS spectrum indicates a successful exchange.[3][4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the surface chemistry of QDs in solution. It can be used to quantify the ratio of new to old ligands and to study the binding modes and exchange kinetics.[6][7]
- UV-Visible and Photoluminescence (PL) Spectroscopy: Ligand exchange can alter the
  electronic coupling between QDs and passivate surface trap states, leading to shifts in the
  absorption and emission spectra.[5][8][9] A red-shift in the excitonic peak after exchange
  often indicates stronger inter-dot coupling due to reduced spacing.[10] An increase in PL
  quantum yield can suggest better surface passivation.[3]

Q3: My PbS QDs are aggregating during solution-phase ligand exchange. What can I do?

### Troubleshooting & Optimization





A3: Aggregation during solution-phase exchange is a common problem, often caused by a destabilization of the QDs as the native ligands are removed. Here are some potential solutions:

- Optimize Ligand Concentration: The concentration of the new ligand is critical. Too low a
  concentration may not be sufficient to replace the native ligands and stabilize the QDs in the
  new solvent, while an excessively high concentration can sometimes lead to aggregation or
  the formation of insoluble complexes.
- Control the Solvent System: The choice of polar and nonpolar solvents is crucial. Ensure they are immiscible for efficient phase transfer. The polarity of the "polar" solvent must be suitable for solubilizing the new ligand and the exchanged QDs. Some protocols use a cosolvent strategy, mixing miscible solvents to fine-tune the reaction environment.[3]
- Adjust Reaction Time and Temperature: Ligand exchange is a dynamic process.[7] Shorter
  reaction times might not allow for complete exchange, while excessively long times could
  lead to QD degradation or aggregation. Most exchanges are performed at room temperature,
  but gentle heating could facilitate the process for some systems, though it also risks
  aggregation.
- Improve Mixing: Vigorous mixing (e.g., vortexing) is essential during the phase transfer to maximize the interfacial area between the two solvents and promote efficient exchange.[3]

Q4: The performance of my QD solar cell is poor after solid-state ligand exchange. What are the likely causes related to the exchange process?

A4: Poor device performance is often linked to issues stemming from the solid-state ligand exchange step.

- Incomplete Ligand Removal: As mentioned, residual oleic acid ligands act as insulating barriers, impeding charge transport and leading to high series resistance and low shortcircuit current (Jsc).[1][2]
- Surface Damage and Trap States: The ligand exchange process can be harsh, creating or
  failing to passivate surface defects (trap states). These traps can act as recombination
  centers for charge carriers, reducing the open-circuit voltage (Voc) and fill factor (FF).[1] The







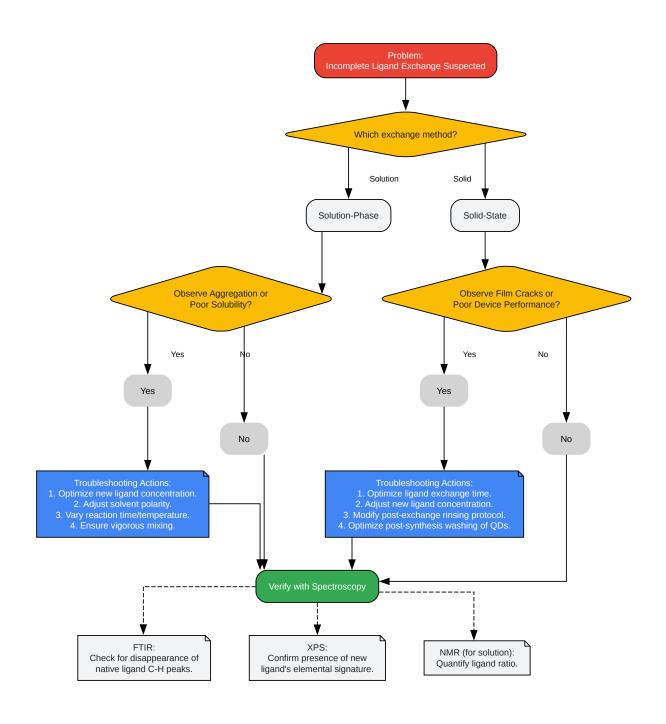
choice of rinsing solvent is important; for example, methanol can be intrusive and create unpassivated Pb sites.[1]

- Film Cracking: A significant volume reduction occurs when long native ligands are replaced by short ones, which can cause micro- and nano-scale cracks in the QD film.[2] These cracks can lead to short-circuits or current leakage paths, severely degrading device performance.[2]
- Sub-optimal Ligand Exchange Time: The duration of the exchange is a critical parameter.
   Insufficient time leads to incomplete exchange, while excessive time can potentially damage the QD surface or introduce an excess of new ligands that might also hinder performance.[2]

## Troubleshooting Workflows Logical Troubleshooting for Incomplete Exchange

This diagram outlines a systematic approach to diagnosing and solving issues related to incomplete ligand exchange.





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Caption: Troubleshooting workflow for incomplete ligand exchange.



## **Quantitative Data Summary**

The success of ligand exchange is often evaluated by its impact on the physical properties of the QD film and the performance of resulting devices.

Table 1: Impact of Ligand Exchange Time on PbS QD Solar Cell Performance

Ligand Exchange Time (s)	Short- Circuit Current (Jsc) (mA/cm²)	Open- Circuit Voltage (Voc) (V)	Fill Factor (FF) (%)	Power Conversion Efficiency (PCE) (%)	Reference
15	13.75	-	-	3.39	[2]
30	-	-	-	-	[2]
60	-	-	-	6.62	[2]
90	-	-	-	-	[2]

Note: Specific values for Voc and FF were not provided in the summary text for all time points.

Table 2: Comparison of Different Ligands on PbS QD Photodetector Responsivity

Ligand	Inter-particle Spacing	Responsivity (mA/W at 980 nm)	Reference
Oleic Acid (Original)	~2 nm	-	[4]
1,2-ethanedithiol (EDT)	~0.5-1 nm	-	[4]
Tetrabutylammonium lodide (TBAI)	~0.5-1 nm	-	[4]
Hexadecyl Trimethyl Ammonium Bromide (CTAB)	~0.5-1 nm	-	[4]
Sodium Sulfide (Na <sub>2</sub> S)	~0.5-1 nm	95.6	[4]



Note: Specific responsivity values for EDT, TBAI, and CTAB were not provided in the summary text, but Na<sub>2</sub>S was identified as yielding the champion device.

### **Experimental Protocols**

## Protocol 1: General Solid-State Ligand Exchange for Film Fabrication

This protocol describes a typical layer-by-layer solid-state ligand exchange process used in the fabrication of PbS QD solar cells and photodetectors.

Objective: To replace long-chain oleic acid ligands with shorter, functional ligands on a layer-bylayer deposited PbS QD film.

#### Materials:

- PbS QDs capped with oleic acid, dissolved in a nonpolar solvent (e.g., toluene, hexane) at a known concentration (e.g., 30-50 mg/mL).
- Substrate (e.g., ITO-coated glass, gold interdigitated electrode).
- Ligand solution: A solution of the desired short-chain ligand (e.g., 10 mg/mL TBAI in ethanol; or a solution of 1,2-ethanedithiol (EDT) in acetonitrile).
- Rinsing solvent (e.g., ethanol, acetonitrile).

#### Workflow Diagram:



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Caption: Layer-by-layer solid-state ligand exchange workflow.



#### Procedure:

- Layer Deposition: A layer of PbS QDs is deposited onto the substrate via spin-coating from the QD solution (e.g., at 2500 rpm for 30 seconds).[4][11]
- Ligand Application: The ligand exchange solution is dropped onto the freshly deposited QD film, fully covering the surface.[11]
- Incubation: The solution is left on the film for a specific duration (the "ligand exchange time," a critical parameter) to allow the exchange reaction to occur. This can range from a few seconds to minutes.[2][11]
- Drying: The substrate is spun dry to remove the ligand solution and the displaced oleic acid ligands.
- Rinsing (Optional): A rinsing step with a pure solvent (like the one used for the ligand solution) is often performed to remove any remaining displaced ligands or excess new ligands. This is followed by another spin-drying step.
- Repeat: Steps 1-5 are repeated in a layer-by-layer fashion until the desired film thickness is achieved.[5]

## Protocol 2: General Solution-Phase Ligand Exchange (Phase Transfer)

This protocol outlines a typical procedure for transferring PbS QDs from a nonpolar phase to a polar phase by exchanging their surface ligands.

Objective: To replace hydrophobic native ligands with hydrophilic new ligands, transferring the QDs into a polar solvent to create a QD "ink."

#### Materials:

- PbS QDs capped with oleic acid, dissolved in a nonpolar solvent (e.g., octane, toluene).
- A polar solvent immiscible with the nonpolar solvent (e.g., dimethylformamide DMF).



• The new, shorter-chain ligand dissolved in the polar solvent (e.g., NH4I in DMF).[5]

#### Procedure:

- Prepare Solutions: Create two separate solutions:
  - The as-synthesized PbS QDs dispersed in a nonpolar solvent.
  - The new ligand dissolved in a polar solvent.
- Mixing: Combine the two solutions in a vial.[5]
- Vigorous Agitation: Mix the biphasic system vigorously (e.g., using a vortex mixer or heavy stirring) for a designated period.[3] During this process, the ligand exchange occurs at the liquid-liquid interface.
- Phase Transfer: As the native oleic acid ligands are replaced by the new, more polar ligands, the QDs will transfer from the upper nonpolar phase to the lower polar phase.[5]
- Separation: Allow the two phases to separate. The nonpolar phase containing the displaced oleic acid can be carefully removed.
- Purification/Precipitation: The QDs in the polar solvent are often purified further by
  precipitating them with a non-solvent (an "antisolvent") and then re-dispersing them in the
  desired final polar solvent. This helps to remove any remaining reaction byproducts.[5] The
  resulting solution is often referred to as a QD ink, ready for one-step device fabrication
  processes like spin-coating.[5]

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